2-(3-Acetylphenyl)pyridine
Description
Contextual Significance of Pyridine-Based Organic Ligands in Contemporary Chemistry
Pyridine-based organic ligands are foundational to modern coordination chemistry, catalysis, and materials science. researchgate.netstmarytx.edu The nitrogen atom within the pyridine (B92270) ring possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to metal ions. This coordination is central to the formation of a vast array of metal complexes with diverse geometries and electronic properties. researchgate.netstmarytx.edu The versatility of the pyridine scaffold allows for the introduction of various functional groups at different positions, enabling the fine-tuning of the ligand's steric and electronic properties. wur.nl This tunability is crucial for designing catalysts with high activity and selectivity, as well as for creating materials with specific photophysical or magnetic characteristics. rsc.org
The applications of pyridine-based ligands are extensive. They are integral components in the synthesis of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage and separation. stmarytx.edu In catalysis, complexes of pyridine-containing ligands are employed in a wide range of transformations, including cross-coupling reactions and polymerizations. acs.org Furthermore, the photophysical properties of metal complexes with pyridine-based ligands are of great interest for the development of light-emitting diodes (OLEDs) and other optoelectronic devices. mdpi.com
Fundamental Principles Governing Ligand Design with Acetylphenyl Moieties
The incorporation of an acetylphenyl moiety into a ligand framework introduces specific electronic and steric features that can be strategically exploited in ligand design. The acetyl group, with its carbonyl functionality, is a moderately electron-withdrawing group. This electronic influence can modulate the electron density at the coordinating atoms of the ligand, thereby affecting the strength and nature of the metal-ligand bond.
From a steric perspective, the acetylphenyl group provides a degree of bulk that can influence the coordination geometry around a metal center. This steric hindrance can be used to control the number of ligands that coordinate to a metal, create specific binding pockets, and influence the stereochemistry of catalytic reactions.
The carbonyl group within the acetylphenyl moiety also offers a potential secondary coordination site, allowing the ligand to act as a bidentate or even a multidentate ligand. acs.org This chelation effect can significantly enhance the stability of the resulting metal complex. Moreover, the acetyl group can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can play a crucial role in directing the self-assembly of supramolecular structures. acs.org
Evolution of Research Trajectories for Acetylphenylpyridine Derivatives
Research into acetylphenylpyridine derivatives has evolved from fundamental synthetic explorations to more targeted applications in catalysis and materials science. Early studies likely focused on the development of synthetic methodologies to access these compounds, such as Suzuki and Stille cross-coupling reactions, which are common for creating bonds between aromatic rings. acs.orgopenmedicinalchemistryjournal.com
More recently, research has shifted towards understanding and exploiting the unique properties of these derivatives. For instance, the coordination chemistry of acetylphenylpyridines with various transition metals has been investigated to create complexes with interesting catalytic or photophysical properties. acs.org The presence of both a pyridine nitrogen and a carbonyl oxygen allows for the formation of stable chelate complexes, which have been explored for their catalytic activity.
A significant area of interest is the application of these derivatives in the synthesis of functional materials. The combination of a light-absorbing acetylphenyl group and a coordinating pyridine unit makes these compounds promising candidates for use in photoluminescent materials and sensors. mdpi.com Research in this area often involves studying the photophysical properties of the compounds and their metal complexes, including their absorption and emission spectra, quantum yields, and lifetimes. mdpi.commdpi.com
Current Research Gaps and Strategic Objectives for 2-(3-Acetylphenyl)pyridine
Despite the growing interest in acetylphenylpyridine derivatives, specific research on this compound is still in its early stages. A significant gap exists in the comprehensive characterization of its coordination chemistry with a wide range of metal ions. While some studies have explored related structures, a systematic investigation into the coordination modes, stability constants, and structural diversity of complexes formed with this compound is lacking. acs.org
Furthermore, the full potential of this compound in catalysis remains largely unexplored. Strategic objectives should focus on designing and synthesizing well-defined metal complexes of this ligand and screening their catalytic activity in important organic transformations. This includes exploring its potential in cross-coupling reactions, oxidation catalysis, and asymmetric synthesis.
Another key research direction is the investigation of its photophysical properties and its potential applications in materials science. Detailed studies on its fluorescence, phosphorescence, and potential for aggregation-induced emission are needed. mdpi.com A strategic objective would be to synthesize and characterize new materials based on this compound, such as organic light-emitting diodes (OLEDs) or fluorescent sensors for metal ions or other analytes.
Finally, while synthetic methods for related compounds exist, optimizing a scalable and efficient synthesis specifically for this compound is a crucial objective to facilitate further research. openmedicinalchemistryjournal.com This would involve exploring different catalytic systems and reaction conditions to achieve high yields and purity.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| Chemical Formula | C13H11NO |
| Molar Mass | 197.23 g/mol |
| Appearance | Solid |
| Melting Point | Data not readily available |
| Boiling Point | Data not readily available |
| Solubility | Soluble in organic solvents like dichloromethane (B109758) and methanol |
Advanced Retrosynthetic Analysis and Identification of Key Precursors
A retrosynthetic analysis of this compound reveals several strategic disconnections for its synthesis. The most logical and widely employed disconnection is at the C-C bond linking the pyridine and phenyl rings. This approach identifies two primary sets of precursors, depending on which fragment acts as the nucleophile and which as the electrophile in a cross-coupling reaction.
Disconnection A: This pathway involves a pyridyl nucleophile and a phenyl electrophile. The key precursors are a 2-pyridyl organometallic species (such as a boronic acid/ester, organozinc, or organotin reagent) and a halogenated 3-acetylbenzene derivative (e.g., 1-(3-bromophenyl)ethan-1-one).
Disconnection B: Conversely, this route utilizes a phenyl nucleophile and a pyridyl electrophile. The corresponding precursors would be a 3-acetylphenyl organometallic reagent (e.g., 3-acetylphenylboronic acid) and a 2-halopyridine (e.g., 2-bromopyridine).
An alternative strategy involves the functionalization of a pre-formed 2-phenylpyridine (B120327) scaffold. However, achieving regioselectivity for acylation at the meta-position of the phenyl ring can be challenging. Therefore, the construction of the biaryl skeleton via cross-coupling reactions remains the most prevalent and strategically sound approach.
Palladium-Catalyzed Cross-Coupling Approaches for C-C Bond Construction
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon bonds, offering high efficiency and functional group tolerance. wikipedia.orgorganic-chemistry.org The synthesis of this compound is readily achievable through several of these well-established methods.
The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide or triflate, is a highly versatile method for constructing biaryl systems like this compound. nih.gov The reaction's popularity stems from the operational simplicity, the commercial availability of a vast array of boronic acids, and the generally low toxicity of the boron-containing byproducts. organic-chemistry.orgresearchgate.net
The success of a Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst and the associated ligands. For the synthesis of 2-arylpyridines, various catalyst systems have been optimized to achieve high yields and selectivity.
| Palladium Source | Ligand | Typical Substrates | Key Features |
|---|---|---|---|
| Pd(OAc)₂ | (o-tolyl)₃P | Aryl bromides, Pyridyl aluminum reagents | Effective for pyridyl aluminum reagents. organic-chemistry.org |
| Pd₂(dba)₃ | RuPhos | Pyridyl-sulfonyl fluorides, Arylboronic acids | Optimal for C-S bond activation; tolerates bulky groups. claremont.edu |
| Pd(dppf)Cl₂ | (integral to complex) | Pyridine-2-sulfonyl fluoride, (Hetero)aryl boronic esters | Functional in the presence of water and oxygen. claremont.edu |
| Pd(PPh₃)₄ | Triphenylphosphine (integral) | Aryl halides, Arylboronic acids | A classic, widely used catalyst for general cross-coupling. |
Beyond the catalyst system, reaction conditions such as the choice of base, solvent, and temperature are critical for maximizing the yield of this compound. The base is required to activate the organoboron species, forming a more nucleophilic boronate complex. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and fluorides (e.g., KF). nih.gov The choice of base can significantly impact reaction efficiency, particularly with heteroaryl substrates.
The solvent system must be capable of dissolving both the organic and inorganic reaction components. Aprotic polar solvents like dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF), often with the addition of water, are frequently employed. The reaction temperature typically ranges from ambient to reflux, depending on the reactivity of the specific coupling partners and the catalyst's thermal stability. For less reactive substrates, such as aryl chlorides, higher temperatures may be necessary.
While the Suzuki-Miyaura coupling is often the method of choice, the Negishi and Stille reactions offer powerful alternatives for the synthesis of this compound.
The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is known for its high reactivity and excellent functional group tolerance. orgsyn.org For the target molecule, the reaction could involve coupling a 2-pyridylzinc halide with 1-(3-bromophenyl)ethan-1-one or, alternatively, a (3-acetylphenyl)zinc halide with 2-bromopyridine (B144113). The organozinc reagents are typically prepared in situ from the corresponding organolithium or Grignard reagents, or directly from an organic halide. orgsyn.org The Negishi reaction is particularly useful for coupling sp³-hybridized carbons, although for this sp²-sp² coupling, its main advantage is the high reactivity of the organozinc nucleophile. nih.gov
The Stille reaction utilizes an organotin (stannane) reagent coupled with an organic halide, catalyzed by palladium. wikipedia.orglibretexts.org A key advantage of the Stille coupling is the stability of organostannanes to air and moisture, allowing for easy handling and purification. organicreactions.org The reaction conditions are generally mild and tolerant of a wide array of functional groups, making it unnecessary to use protecting groups. organicreactions.org The synthesis of this compound via the Stille reaction would proceed by coupling a 2-stannylpyridine with 1-(3-bromophenyl)ethan-1-one, or the reverse. However, a significant drawback of the Stille reaction is the high toxicity of the organotin reagents and the difficulty in removing tin-containing byproducts from the reaction mixture. organic-chemistry.orgjk-sci.com
| Reaction | Organometallic Reagent (RM) | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OR)₂ | Low toxicity, high stability of reagents, vast commercial availability. researchgate.net | Requires a base; can be sensitive to steric hindrance. |
| Negishi | R-ZnX | High reactivity, excellent functional group tolerance, mild conditions. orgsyn.org | Reagents are moisture-sensitive and often prepared in situ. orgsyn.org |
| Stille | R-SnR'₃ | Reagents are stable to air and moisture; tolerant of most functional groups. organicreactions.org | High toxicity of tin compounds; difficult byproduct removal. organic-chemistry.orgjk-sci.com |
Optimized Suzuki-Miyaura Protocols for Arylation of Pyridines
Directed ortho-Metalation (DoM) Strategies for Regioselective Functionalization of Pyridine Rings
Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic and heteroaromatic rings. The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base (such as n-butyllithium or lithium diisopropylamide, LDA), directing deprotonation to the adjacent ortho position. baranlab.org
For pyridine, direct lithiation can be complicated by competitive nucleophilic addition of the organolithium reagent to the electron-deficient ring. harvard.edu Therefore, the presence of a potent DMG is crucial to direct the regioselectivity of the deprotonation. While lithiation at the C-2 position is electronically disfavored in unsubstituted pyridine, a strong DMG at C-3 or a removable DMG at another position can facilitate C-2 metalation. For example, an O-pyridyl carbamate can act as a DMG to direct lithiation. acs.org
A potential DoM strategy for this compound could involve a two-step process. First, a pyridine bearing a DMG at the 3-position would be lithiated at the C-2 position. The resulting 2-lithiopyridine species could then be quenched with an appropriate electrophile to install a group suitable for a subsequent cross-coupling reaction (e.g., converted to a boronic ester or a stannane). Finally, a palladium-catalyzed cross-coupling with a 3-acetylphenyl halide would furnish the target molecule. This approach offers an alternative route to the key pyridyl precursors, providing synthetic flexibility where direct cross-coupling might be problematic.
Sophisticated Synthetic Methodologies and Strategic Route Development for this compound
The synthesis of this compound, a key heterocyclic building block, is approached through various modern synthetic strategies. The primary focus of this section is to detail the sophisticated methodologies employed for its construction, with an emphasis on strategic route development that allows for efficiency and molecular diversity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-pyridin-2-ylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10(15)11-5-4-6-12(9-11)13-7-2-3-8-14-13/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWQIDVMLFLOKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Analytical Characterization Techniques for In Depth Structural and Electronic Analysis of 2 3 Acetylphenyl Pyridine
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, multi-dimensional (2D) NMR techniques are essential for the complete and unambiguous assignment of all signals, revealing the intricate network of through-bond and through-space correlations. nih.gov
To achieve a comprehensive structural assignment of 2-(3-Acetylphenyl)pyridine, a combination of homonuclear and heteronuclear 2D NMR experiments is employed.
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). For this compound, COSY spectra would reveal the connectivity within the pyridine (B92270) ring's spin system and the phenyl ring's spin system separately. For instance, the proton at the C4 position of the pyridine ring would show a correlation to the protons at C3 and C5.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹J coupling). nih.gov This is crucial for assigning the carbon signals based on the already-assigned proton signals. Each CH, CH₂, and CH₃ group in the molecule will produce a cross-peak in the HSQC spectrum. github.io The carbonyl carbon and the quaternary carbons where the two rings are joined will be absent from this spectrum, aiding in their identification.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is vital for piecing together the molecular skeleton by showing correlations between protons and carbons over multiple bonds (typically ²J and ³J). youtube.com This technique connects the individual spin systems identified by COSY. For example, the protons of the acetyl methyl group would show a strong correlation to the carbonyl carbon (²J) and a weaker correlation to the C3' carbon of the phenyl ring (³J). Protons on the pyridine ring would show correlations to carbons in the phenyl ring, and vice-versa, confirming the connectivity between the two aromatic systems.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is particularly useful for determining stereochemistry and conformation. In this compound, NOESY could reveal through-space proximity between the H6 proton of the pyridine ring and the H2' proton of the phenyl ring, providing information about the preferred rotational conformation (dihedral angle) around the C-C bond connecting the two rings.
The combined data from these experiments allows for the definitive assignment of every proton and carbon signal in the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments and Key HMBC Correlations for this compound (Note: Chemical shifts (δ) are predicted based on analogous structures and reported in ppm. Actual values may vary based on solvent and experimental conditions.)
| Atom Position | Predicted δ ¹³C (ppm) | Predicted δ ¹H (ppm) | Key HMBC Correlations (from Proton at δ) |
| Pyridine Ring | |||
| C-2 | 157.0 | - | H-6, H-3, H-2' |
| C-3 | 121.5 | 7.85 (d) | C-2, C-4, C-5 |
| C-4 | 137.0 | 7.95 (t) | C-2, C-3, C-5, C-6 |
| C-5 | 124.0 | 7.40 (t) | C-3, C-4, C-6 |
| C-6 | 149.5 | 8.70 (d) | C-2, C-4, C-5, C-2' |
| Phenyl Ring | |||
| C-1' | 139.0 | - | H-2', H-6', H-5' |
| C-2' | 127.0 | 8.25 (s) | C-1', C-3', C-4', C-6', C=O, C-2, C-6 |
| C-3' | 137.5 | - | H-2', H-4', C-5', C=O, CH₃ |
| C-4' | 129.0 | 8.15 (d) | C-2', C-3', C-5', C-6' |
| C-5' | 129.5 | 7.60 (t) | C-1', C-3', C-4', C-6' |
| C-6' | 128.0 | 8.05 (d) | C-1', C-2', C-4', C-5' |
| Acetyl Group | |||
| C=O | 197.5 | - | CH₃, H-2', H-4' |
| CH₃ | 26.8 | 2.65 (s) | C=O, C-3' |
While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) offers insights into the structure, conformation, and dynamics of molecules in the solid phase. For a compound like this compound, which has the potential for polymorphism (existing in different crystal forms) or to exist in an amorphous state, ssNMR is a powerful, non-destructive characterization tool. researchgate.net
Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid material. Subtle differences in chemical shifts between spectra of different batches can indicate the presence of different polymorphs. This is because the chemical shift of a nucleus in the solid state is highly sensitive to its local electronic environment, which is dictated by the specific crystal packing arrangement. Therefore, distinct polymorphs will often yield distinct ssNMR spectra.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the elemental composition of a molecule with high accuracy. mdpi.com Using techniques like Electrospray Ionization (ESI), the molecule is typically protonated to form the [M+H]⁺ ion. The mass analyzer then measures the mass-to-charge ratio (m/z) to within a few parts per million (ppm), allowing for the unambiguous determination of the molecular formula.
For this compound (C₁₃H₁₁NO), the theoretical exact mass of the neutral molecule is 197.084064 Da. The protonated molecule, [C₁₃H₁₂NO]⁺, would have a theoretical m/z of 198.09134. HRMS analysis would be expected to confirm this value with high precision.
Furthermore, tandem mass spectrometry (MS/MS) experiments, where the parent ion ([M+H]⁺) is isolated and fragmented, provide valuable structural information. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve:
Loss of a methyl radical (•CH₃): A common fragmentation from an acetyl group, leading to a stable acylium ion.
Loss of ketene (B1206846) (CH₂=C=O): Resulting from McLafferty rearrangement if sterically feasible, though less likely in this aromatic system.
Cleavage of the acetyl group (•COCH₃): Loss of the entire acetyl group to yield a 2-phenylpyridine (B120327) fragment ion.
Ring fragmentation: Cleavage within the pyridine or phenyl rings, often leading to characteristic smaller ions.
Table 2: Predicted HRMS Fragmentation Data for [C₁₃H₁₂NO]⁺
| Fragment Ion Formula | Predicted m/z | Proposed Loss from Parent Ion [M+H]⁺ |
| [C₁₂H₉NO]⁺ | 182.0678 | •CH₃ |
| [C₁₁H₉N]⁺ | 154.0729 | •COCH₃ |
| [C₆H₄N]⁺ | 78.0338 | C₇H₇O (benzoyl radical) |
Single Crystal X-ray Diffraction for Definitive Molecular Structure Determination
Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule and their packing in the crystalline solid state. mdpi.com This technique provides definitive proof of structure, including bond lengths, bond angles, and torsional angles.
The process involves growing a suitable single crystal of this compound, mounting it on a diffractometer, and irradiating it with X-rays. The resulting diffraction pattern is collected and processed to generate an electron density map, from which an initial molecular structure is solved. This model is then refined against the experimental data.
Standard refinement protocols involve adjusting atomic positions, thermal parameters (describing atomic vibrations), and site occupancies until the calculated diffraction pattern shows the best possible agreement with the observed pattern. The quality of the final structure is assessed using metrics such as the R-factor (residual factor), which quantifies the agreement between the experimental and calculated structure factors. A low R-factor (typically < 5%) indicates a high-quality refinement. Validation tools are used to check for geometric inconsistencies and ensure the chemical reasonableness of the final structure.
Table 3: Representative Crystallographic Data Table for a Molecular Crystal (Note: This is a representative table. Specific values for this compound would require experimental data.)
| Parameter | Value |
| Chemical formula | C₁₃H₁₁NO |
| Formula weight | 197.24 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a, b, c (Å) | 8.1, 12.5, 10.2 |
| α, β, γ (°) | 90, 105.5, 90 |
| Volume (ų) | 995 |
| Z (molecules/unit cell) | 4 |
| Density (calculated) (g/cm³) | 1.315 |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.115 |
The refined crystal structure provides a wealth of information about how molecules of this compound interact with each other in the solid state. These non-covalent interactions govern the crystal packing and influence physical properties like melting point and solubility. mdpi.com
For this compound, the key intermolecular interactions would likely include:
C–H···O Hydrogen Bonds: Weak hydrogen bonds can form between aromatic C–H donors and the highly electronegative oxygen atom of the acetyl group. nih.gov
C–H···N Hydrogen Bonds: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor for C–H groups on neighboring molecules. researchgate.net
π–π Stacking Interactions: The electron-rich aromatic systems of the pyridine and phenyl rings can stack on top of each other in either a parallel or offset fashion, contributing significantly to the stability of the crystal lattice. researchgate.net
Analysis of these interactions, often visualized using Hirshfeld surfaces, provides a deep understanding of the supramolecular architecture of the compound in its crystalline form. researchgate.net
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a fundamental tool for the identification of functional groups and the analysis of conformational isomers in this compound. While specific experimental spectra for this compound are not extensively documented in publicly available literature, the expected vibrational modes can be predicted based on its constituent functional groups: a pyridine ring, a phenyl ring, and an acetyl group.
The FT-IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of these moieties.
Pyridine Ring Vibrations: The C-H stretching vibrations of the heteroaromatic pyridine ring are typically observed in the 3100-3000 cm⁻¹ region elixirpublishers.com. The ring stretching vibrations for C-C and C-N bonds are expected in the 1625-1430 cm⁻¹ range elixirpublishers.com.
Phenyl Ring Vibrations: The C-H stretching modes of the phenyl ring also appear around 3100-3000 cm⁻¹. The characteristic C-C stretching vibrations within the phenyl ring are expected to produce signals in the 1600-1450 cm⁻¹ region.
Acetyl Group Vibrations: The most prominent feature of the acetyl group is the strong C=O stretching vibration, which typically appears in the 1700-1680 cm⁻¹ range in FT-IR spectra for aryl ketones. The C-H stretching vibrations of the methyl group would be found in the 3000-2850 cm⁻¹ region.
Conformational analysis of this compound, particularly concerning the rotational orientation of the phenyl ring relative to the pyridine ring and the orientation of the acetyl group, could be investigated through computational studies. Theoretical calculations, such as those using Density Functional Theory (DFT), can predict the vibrational frequencies for different conformers, which can then be compared with experimental data to determine the most stable conformation nih.gov.
Table 1: Expected Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| Pyridine Ring | C-H Stretching | 3100 - 3000 |
| C-C, C-N Ring Stretching | 1625 - 1430 | |
| Phenyl Ring | C-H Stretching | 3100 - 3000 |
| C-C Ring Stretching | 1600 - 1450 | |
| Acetyl Group | C=O Stretching | 1700 - 1680 |
| CH₃ Stretching | 3000 - 2850 |
Note: These are general expected ranges. Specific values for this compound require experimental data.
UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Characteristics
The electronic absorption and emission properties of this compound are characterized using UV-Visible and fluorescence spectroscopy. These techniques provide insights into the electronic transitions and photophysical pathways of the molecule.
The UV-Visible absorption spectrum of this compound is expected to arise from π → π* and n → π* electronic transitions within the aromatic pyridine and phenyl rings, as well as the carbonyl group. The conjugated system formed by the interconnected rings would likely result in absorption bands in the ultraviolet region. For comparison, 2-phenylpyridine exhibits absorption maxima around 240-280 nm nist.govnih.gov. The acetyl group's carbonyl chromophore would contribute to the n → π* transition, which is typically weaker and may be observed as a shoulder on the more intense π → π* bands.
Fluorescence spectroscopy probes the emission of light from the excited singlet state back to the ground state. Molecules with extended π-systems, such as this compound, often exhibit fluorescence. The emission spectrum is typically red-shifted compared to the absorption spectrum (Stokes shift). The fluorescence properties, including intensity and wavelength of maximum emission, are sensitive to the molecular structure and its environment.
Solvatochromic Studies on Absorption and Emission Spectra
Solvatochromism describes the change in the position, and sometimes intensity, of UV-Visible absorption and fluorescence spectral bands with a change in solvent polarity. Such studies on this compound would reveal information about the change in the dipole moment of the molecule upon electronic transition.
Table 2: Hypothetical Solvatochromic Data for this compound
| Solvent | Polarity (ET(30)) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) |
|---|---|---|---|---|
| Hexane | 31.0 | Data not available | Data not available | Data not available |
| Toluene | 33.9 | Data not available | Data not available | Data not available |
| Dichloromethane (B109758) | 40.7 | Data not available | Data not available | Data not available |
| Acetonitrile | 45.6 | Data not available | Data not available | Data not available |
| Methanol | 55.4 | Data not available | Data not available | Data not available |
Note: This table illustrates the type of data obtained from solvatochromic studies. No experimental data has been found for this compound.
Determination of Quantum Yields and Excited State Lifetimes
The fluorescence quantum yield (Φf) and the excited-state lifetime (τ) are crucial photophysical parameters that characterize the efficiency and dynamics of the emission process.
The fluorescence quantum yield is the ratio of the number of photons emitted to the number of photons absorbed, with values ranging from 0 to 1 wikipedia.org. A high quantum yield indicates that fluorescence is a dominant decay pathway from the excited state. It is typically measured relative to a standard of known quantum yield.
The excited-state lifetime is the average time the molecule spends in the excited state before returning to the ground state. It is a measure of how long the fluorophore exists in its excited state and is often measured using time-resolved fluorescence techniques like Time-Correlated Single Photon Counting (TCSPC).
These parameters are influenced by various factors, including molecular structure, solvent, and temperature, as these can affect the rates of radiative and non-radiative decay processes wikipedia.org. No experimentally determined quantum yields or excited-state lifetimes for this compound have been reported in the reviewed scientific literature. Theoretical calculations can, in some cases, provide estimates for these properties nih.gov.
Table 3: Key Photophysical Parameters for Characterization
| Parameter | Symbol | Description | Typical Value Range |
|---|---|---|---|
| Fluorescence Quantum Yield | Φf | Efficiency of the fluorescence process. | 0.01 - 1.0 |
| Excited State Lifetime | τ | Average duration of the excited state. | 0.1 - 100 ns |
Note: Specific values for this compound are not available.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives and Enantiomeric Excess Determination
Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for studying chiral molecules. CD measures the differential absorption of left and right circularly polarized light. For this technique to be applicable to this compound, a chiral center would need to be introduced into the molecule, for example, by asymmetric reduction of the ketone or by introducing a chiral substituent.
If a chiral derivative of this compound were synthesized, its CD spectrum would show positive or negative bands (Cotton effects) corresponding to its electronic transitions. The sign and magnitude of these bands are characteristic of the molecule's absolute configuration and conformation. Enantiomers of a chiral derivative would exhibit mirror-image CD spectra.
Furthermore, CD spectroscopy can be used to determine the enantiomeric excess (ee) of a mixture of enantiomers. The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers. There are currently no published studies on the synthesis or chiroptical properties of chiral derivatives of this compound.
Computational Chemistry and Theoretical Investigations of 2 3 Acetylphenyl Pyridine
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT provides a framework to determine molecular properties based on the electron density. For 2-(3-Acetylphenyl)pyridine, DFT calculations, often using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311G), can elucidate its geometric and electronic properties. researchgate.net These calculations are foundational for understanding the molecule's stability, reactivity, and spectroscopic behavior. Theoretical modeling allows for the investigation of structural details at the atomic level, which is essential for understanding molecular interactions. core.ac.uknih.gov
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. irjweb.com A small HOMO-LUMO gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org
In DFT studies of related 2-acetylpyridine (B122185) derivatives, the HOMO-LUMO energy gap has been calculated to understand charge transfer interactions within the molecule. scielo.br For this compound, the HOMO is expected to be localized primarily on the more electron-rich phenyl ring system, while the LUMO is anticipated to be distributed over the electron-accepting pyridine (B92270) ring and the acetyl group's carbonyl moiety. researchgate.netscielo.br This distribution facilitates intramolecular charge transfer upon electronic excitation. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its electron-accepting capability. scielo.br
Table 1: Calculated Frontier Molecular Orbital Energies and Properties for 2-Acetylpyridine Derivatives (Example Data) Data calculated using B3LYP/6-311G basis set for illustrative purposes based on related compounds.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 2-Acetylpyridine | -6.512 | -1.745 | 4.767 |
| 2-Methyl-1-(pyridine-2-yl)propan-1-one | -6.321 | -1.398 | 4.923 |
| 1-(Pyridine-2-yl)-2-(p-tolyl)ethan-1-one | -6.453 | -1.682 | 4.771 |
This table is generated based on methodologies and findings for similar compounds as direct data for this compound is not available in the provided search results. researchgate.netscielo.br
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface plots the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.
For this compound, the MEP map would show the most negative potential (typically colored red or yellow) concentrated around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group. These regions represent the most likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) would be located around the hydrogen atoms of the aromatic rings, indicating sites susceptible to nucleophilic attack. irjweb.com The MEP analysis thus provides a clear, visual guide to the molecule's reactive behavior.
Computational vibrational spectroscopy, performed using DFT calculations, can predict the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies and normal modes. arxiv.org This theoretical analysis is crucial for assigning experimental spectral bands to specific molecular vibrations. nih.govniscpr.res.in
For this compound, key vibrational modes would include:
C=O Stretching: A strong, characteristic band for the acetyl group's carbonyl stretch, typically expected in the 1680-1710 cm⁻¹ region.
Pyridine Ring Vibrations: A series of bands corresponding to C-C and C-N stretching and ring breathing modes.
Phenyl Ring Vibrations: Characteristic C-C stretching and C-H bending modes.
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
Comparing the calculated vibrational frequencies (often scaled to correct for anharmonicity and basis set limitations) with experimental spectra allows for a detailed and accurate interpretation of the molecule's structural characteristics. mdpi.com
Table 2: Predicted Characteristic Vibrational Frequencies for this compound Functional Groups
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Carbonyl (C=O) Stretch | 1680 - 1710 |
| Aromatic C=C Ring Stretch | 1400 - 1600 |
| C-H In-plane Bend | 1000 - 1300 |
| C-H Out-of-plane Bend | 675 - 900 |
This table presents typical frequency ranges for the functional groups present in the molecule based on general spectroscopic data and computational studies of related pyridine derivatives. nih.govmdpi.com
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Pathway Modeling
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the electronic excited states of molecules. It is a powerful method for predicting UV-visible absorption spectra, understanding electronic transitions, and modeling photophysical pathways. nih.gov
For this compound, TD-DFT calculations can determine the energies of the lowest singlet and triplet excited states and the nature of the electronic transitions involved (e.g., n→π* or π→π*). beilstein-journals.org The calculations would likely reveal low-energy transitions involving the promotion of an electron from the HOMO (on the phenyl moiety) to the LUMO (on the pyridine and acetyl moieties), characteristic of an intramolecular charge transfer (ICT) state. Understanding these excited states is crucial for applications in areas like organic light-emitting diodes (OLEDs) or photocatalysis. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's conformational dynamics and flexibility. nih.gov
Quantum Chemical Topology (QCT) Analysis (e.g., QTAIM, ELF) for Bonding Characterization and Intermolecular Interactions
Quantum Chemical Topology (QCT) offers a rigorous way to analyze the electron density to characterize chemical bonding and non-covalent interactions. The Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF) are prominent QCT methods.
QTAIM analysis partitions the molecular space into atomic basins based on the topology of the electron density. By locating bond critical points (BCPs) between atoms, one can analyze the nature of the chemical bonds. For instance, the electron density (ρ) and its Laplacian (∇²ρ) at the BCP of the bond connecting the pyridine and phenyl rings can reveal its character. Furthermore, the ellipticity of this bond can quantify its π-character, providing a measure of electron delocalization between the two aromatic systems. nih.govresearchgate.net This analysis is crucial for understanding how electronic properties are transmitted across the molecule. nih.gov
ELF analysis maps the electron localization in a molecule, providing a visual representation of core electrons, covalent bonds, and lone pairs. For this compound, ELF would clearly show the localized lone pair on the nitrogen atom and the covalent bonds forming the molecular framework, offering a complementary perspective to the bonding analysis provided by QTAIM.
In Silico Design and Prediction of Novel Derivatives and Functional Scaffolds
The computational exploration of this compound serves as a foundational step for the in silico design of novel derivatives and the development of new functional scaffolds. This approach leverages theoretical calculations to predict the properties and potential activities of hypothetical molecules before their actual synthesis, thereby streamlining the drug discovery and materials science research process. By modifying the core structure of this compound, researchers can systematically explore a vast chemical space to identify candidates with enhanced efficacy, selectivity, and improved physicochemical properties.
The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in a wide array of clinically useful agents. nih.govresearchgate.net Computational methods are instrumental in harnessing the potential of this scaffold by guiding the rational design of new molecular frameworks. semanticscholar.orgresearchgate.net Techniques such as molecular hybridization and scaffold hopping are employed to combine the structural features of this compound with other pharmacophores, aiming to create novel compounds with desired biological activities. mdpi.com
A primary tool in the in silico design process is molecular docking. ashdin.comnih.gov This method simulates the interaction between a designed ligand (a derivative of this compound) and the active site of a biological target, such as an enzyme or receptor. eurekaselect.comnih.gov The simulation calculates a binding energy score, which predicts the affinity of the molecule for the target. Lower binding energies typically suggest a more stable and potent interaction. bohrium.com For instance, docking studies on pyridine-bearing chalcones and pyrimidine-2-thiols have been used to predict their binding interactions at the active sites of cyclooxygenase enzymes. ashdin.com This predictive power allows for the high-throughput screening of virtual libraries of derivatives, prioritizing the most promising candidates for synthesis and experimental testing.
Another powerful computational strategy is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govphyschemres.org QSAR studies establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. mdpi.commdpi.com For derivatives of this compound, a QSAR model could be built to predict their potential efficacy based on calculated molecular descriptors. This approach has been successfully applied to other pyridine-containing structures, such as 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives, to predict their IC50 values against specific cancer cell lines. nih.gov
Theoretical investigations using methods like Density Functional Theory (DFT) are employed to calculate the electronic properties of newly designed derivatives. scielo.brresearchgate.net These calculations provide insights into the molecule's stability, reactivity, and intermolecular interactions. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), ionization energy, electron affinity, and global hardness can be determined to characterize the novel compounds. scielo.br
The data generated from these computational studies are often compiled to compare and rank the designed derivatives. The following tables illustrate the types of predictive data that can be generated through in silico design.
Table 1: Predicted Properties of Hypothetical this compound Derivatives
This interactive table presents hypothetical data for novel derivatives based on the this compound scaffold. The predicted values are for illustrative purposes to demonstrate the output of computational design studies.
| Derivative | Modification | Target Protein | Predicted Binding Energy (kcal/mol) | Predicted Activity (IC50, µM) |
| APP-001 | Addition of -OH at phenyl C4 | Kinase A | -8.5 | 0.75 |
| APP-002 | Addition of -NH2 at phenyl C4 | Kinase A | -9.2 | 0.48 |
| APP-003 | Replacement of acetyl with -COOH | Enzyme B | -7.9 | 1.12 |
| APP-004 | Addition of -Cl at pyridine C4 | Kinase A | -8.8 | 0.65 |
| APP-005 | Addition of -F at phenyl C5 | Enzyme B | -8.1 | 0.98 |
Table 2: Key Computational Descriptors for Evaluating Novel Derivatives
This table defines some of the critical electronic properties calculated via theoretical methods to assess the characteristics of newly designed molecules, based on methodologies applied to similar pyridine compounds. scielo.br
| Descriptor | Definition | Significance in Molecular Design |
| HOMO | Highest Occupied Molecular Orbital | Relates to the molecule's ability to donate electrons; higher energy often indicates greater reactivity. |
| LUMO | Lowest Unoccupied Molecular Orbital | Relates to the molecule's ability to accept electrons; a key factor in electronic transitions and reactivity. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO | Indicates the chemical stability and reactivity of the molecule. A smaller gap suggests higher reactivity. |
| Ionization Energy (IE) | The minimum energy required to remove an electron from a molecule. | Measures the molecule's resistance to oxidation. |
| Electron Affinity (EA) | The energy released when an electron is added to a molecule. | Measures the molecule's ability to be reduced. |
| Global Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. | Harder molecules are generally less reactive. |
| Chemical Potential (µ) | Represents the escaping tendency of electrons from a molecule. | Related to the molecule's overall electronic energy. |
| Global Electrophilicity (ω) | An index that measures the propensity of a species to accept electrons. | Helps in predicting the reactivity of a molecule as an electrophile. |
Through the iterative process of designing derivatives, predicting their properties, and analyzing the resulting data, computational chemistry provides a robust framework for discovering novel functional molecules based on the this compound scaffold.
Coordination Chemistry of 2 3 Acetylphenyl Pyridine with Diverse Metal Centers
Complexation Strategies with Transition Metals (e.g., Ru, Ir, Pt, Pd, Cu, Zn, Ni)
The synthesis of metal complexes with 2-(3-acetylphenyl)pyridine typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The choice of the metal salt and reaction conditions, such as temperature and stoichiometry, plays a crucial role in determining the final product.
For platinum(II) and palladium(II) complexes, common starting materials include K₂PtCl₄ and K₂PdCl₄, respectively. The reaction with this compound can lead to the formation of square planar complexes of the type [M(L)₂]Cl₂ or [M(L)Cl₂], where L represents the this compound ligand. The formation of either the bis- or mono-ligand complex can often be controlled by the stoichiometry of the reactants.
Ruthenium(II) and iridium(III) complexes, known for their applications in catalysis and photophysics, are often synthesized from precursors like [Ru(bpy)₂Cl₂] or IrCl₃·3H₂O. In the case of iridium, the synthesis can proceed via cyclometalation, where the phenyl ring of the ligand is also involved in bonding to the metal center, leading to highly stable and luminescent complexes. For ruthenium, the acetylphenylpyridine ligand can displace other ligands to form complexes such as Ru(bpy)₂(L)₂.
The coordination chemistry with first-row transition metals like copper(II), zinc(II), and nickel(II) is also extensive. Simple salts such as Cu(OAc)₂, Zn(NO₃)₂, and NiCl₂ are common starting materials. These reactions often yield complexes with geometries ranging from square planar and tetrahedral to octahedral, depending on the metal ion and the presence of other coordinating ligands or counter-ions. For instance, the reaction of a copper(II) salt with this compound can result in a mononuclear complex or, under certain conditions, polynuclear structures.
Table 1: Representative Synthetic Strategies for Metal Complexes with Pyridine-Type Ligands
| Metal Center | Precursor | Typical Solvent | Resulting Complex Type |
|---|---|---|---|
| Palladium(II) | Pd(OAc)₂ | Acetonitrile/Methanol | [Pd(L)₂(OAc)₂] |
| Platinum(II) | K₂PtCl₄ | Water/Ethanol | [Pt(L)Cl₂] |
| Ruthenium(II) | [Ru(bpy)₂Cl₂] | Ethanol/Water | Ru(bpy)₂(L)₂ |
| Iridium(III) | IrCl₃·nH₂O | 2-ethoxyethanol | [Ir(L)₃] |
| Copper(II) | Cu(NO₃)₂·3H₂O | Methanol | [Cu(L)₂(NO₃)₂] |
| Zinc(II) | Zn(OAc)₂·2H₂O | Ethanol | [Zn(L)₂(OAc)₂] |
| Nickel(II) | Ni(acac)₂ | Toluene | [Ni(L)₂(acac)₂] |
Note: L represents a generic pyridine-type ligand, and the exact product may vary based on reaction conditions.
Ligand Binding Modes, Coordination Geometries, and Stereochemical Considerations in Metal Complexes
The this compound ligand predominantly acts as a bidentate N,O-donor, forming a stable five-membered chelate ring with the metal center. The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the acetyl group coordinate to the metal. This chelation is a significant driving force in the formation of these complexes.
The coordination geometry around the metal center is dictated by the electronic configuration of the metal ion and the steric and electronic properties of the ligands.
Square Planar: This geometry is common for d⁸ metal ions such as Pd(II) and Pt(II). In complexes of the type [M(L)₂]²⁺, two this compound ligands coordinate to the metal center in a plane.
Octahedral: This is the preferred geometry for d⁶ metal ions like Ru(II) and Ir(III). In a complex such as [Ru(bpy)₂(L)]²⁺, the this compound ligand occupies two coordination sites in the octahedral sphere. For first-row transition metals like Ni(II), octahedral geometry is also frequently observed, for example, in [Ni(L)₂(H₂O)₂]²⁺.
Tetrahedral: This geometry is often adopted by d¹⁰ metal ions like Zn(II), although higher coordination numbers are also possible.
Distorted Geometries: Due to the asymmetric nature of the this compound ligand and potential steric interactions, distorted geometries are common. For example, Cu(II) complexes often exhibit distorted octahedral or square pyramidal geometries due to the Jahn-Teller effect.
Stereochemical considerations are important, especially in octahedral complexes. The arrangement of multiple bidentate ligands can lead to the formation of different isomers. For instance, in an [M(L)₃] type complex, facial (fac) and meridional (mer) isomers can exist. In complexes with mixed ligands, such as [M(L)₂(L')₂], cis and trans isomers are possible. The specific isomer formed can be influenced by the reaction conditions and the nature of the ligands.
Advanced Spectroscopic Characterization of Metal Complexes (e.g., EPR, Mössbauer Spectroscopy, X-ray Absorption Spectroscopy (XAS))
Advanced spectroscopic techniques are invaluable for elucidating the electronic structure and local coordination environment of the metal centers in this compound complexes.
Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is particularly useful for studying paramagnetic metal complexes, such as those of Cu(II) (d⁹) and high-spin Fe(III) (d⁵). The EPR spectrum provides information about the g-values and hyperfine coupling constants, which are sensitive to the geometry of the complex and the nature of the donor atoms. For a Cu(II) complex with this compound, the spectrum would be expected to be anisotropic, reflecting a non-cubic symmetry. The hyperfine splitting pattern can confirm the coordination to the pyridine nitrogen.
Mössbauer Spectroscopy: This technique is specific to certain isotopes, with ⁵⁷Fe being the most common. It is highly sensitive to the oxidation state and spin state of the iron center. For an iron complex with this compound, the isomer shift (δ) would indicate whether the iron is in the Fe(II) or Fe(III) state, and the quadrupole splitting (ΔE_Q) would provide information about the symmetry of the electronic environment around the iron nucleus. For instance, a low-spin Fe(II) complex would be expected to have a small isomer shift and a small quadrupole splitting.
X-ray Absorption Spectroscopy (XAS): XAS is a powerful technique that can be applied to a wide range of metals in various environments. The X-ray Absorption Near Edge Structure (XANES) region provides information on the oxidation state and coordination geometry of the metal. The Extended X-ray Absorption Fine Structure (EXAFS) region gives details about the bond distances and coordination numbers of the atoms surrounding the metal center. For a metal complex of this compound, XAS could be used to determine the M-N and M-O bond lengths with high precision.
Electrochemical Studies of Metal-2-(3-Acetylphenyl)pyridine Complexes (e.g., Cyclic Voltammetry)
Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the redox properties of metal complexes. It provides information about the oxidation and reduction potentials, the stability of different oxidation states, and the electronic influence of the ligands on the metal center.
For complexes of this compound with redox-active metals like ruthenium and iridium, CV is particularly informative. A typical cyclic voltammogram of a ruthenium(II) complex would show a reversible one-electron oxidation corresponding to the Ru(II)/Ru(III) couple. The potential of this couple is sensitive to the electron-donating or -withdrawing nature of the ligands. The acetyl group on the phenyl ring of the ligand is expected to have an electron-withdrawing effect, which would make the oxidation of the metal center more difficult, resulting in a higher oxidation potential compared to a complex with an unsubstituted phenylpyridine ligand.
Ligand-based redox processes can also be observed. The pyridine and phenyl rings can undergo reduction at negative potentials. The acetyl group, being an electron-withdrawing group, would make the reduction of the ligand easier.
Table 2: Representative Electrochemical Data for Ruthenium Polypyridyl Complexes
| Complex | E₁/₂(Ru³⁺/²⁺) (V vs. SCE) | E₁/₂(red) (V vs. SCE) |
|---|---|---|
| [Ru(bpy)₃]²⁺ | +1.29 | -1.33, -1.52, -1.77 |
| [Ru(tpy)₂]²⁺ | +1.26 | -1.30, -1.50 |
Note: Data for analogous polypyridyl complexes. The potentials for a this compound complex would be influenced by its specific electronic properties.
Structural Diversity and Isomerism in Metal-Ligand Frameworks
The ability of this compound to act as a versatile building block extends to the formation of more complex metal-ligand frameworks, including multinuclear complexes and coordination polymers. The presence of multiple coordination sites allows for the bridging of metal centers, leading to a rich structural diversity.
Isomerism is a key feature in the structural chemistry of these complexes. In addition to the geometric (cis/trans) and optical (fac/mer) isomerism mentioned earlier, linkage isomerism could also be possible if the ligand were to coordinate in a different manner, although the N,O-chelation is strongly preferred.
Based on a comprehensive search of publicly available scientific literature, there is insufficient specific data on the compound "this compound" to generate a thorough and detailed article that strictly adheres to the requested outline. The available research focuses broadly on the parent compound, 2-phenylpyridine (B120327), and other derivatives. Consequently, providing detailed research findings, data tables, and in-depth analysis solely for "this compound" in the specified advanced applications is not possible at this time.
An article constructed on this topic would require significant extrapolation from related compounds, which would violate the explicit instructions to focus solely on "this compound" and maintain scientific accuracy based on direct evidence. Information regarding its specific catalytic performance in various reaction types, its use in heterogeneous systems, the development of its chiral derivatives for asymmetric catalysis, and its precise application and performance in OLEDs and photoredox catalysis is not available in the reviewed literature.
Advanced Applications in Materials Science and Catalysis
Photofunctional Materials and Optoelectronic Device Integration
Fluorescent Probes and Chemical Sensors
Pyridine-containing compounds are widely utilized in the design of fluorescent probes and chemical sensors due to their inherent photophysical properties and ability to interact with various analytes. The incorporation of a nitrogen atom into a π-conjugated system can modulate the electronic structure, including the band gap, absorption spectra, and photoluminescence, making these heteroaromatic compounds highly tunable for sensing applications mdpi.com.
While specific studies detailing 2-(3-Acetylphenyl)pyridine as a primary fluorophore are emerging, the broader class of pyridine (B92270) derivatives serves as a blueprint for its potential. For instance, push-pull systems based on CF₃-substituted pyridines, synthesized from precursors like 4-acetyl-N,N-dimethylaniline, have been developed as fluorescent probes for imaging lipid droplets in biological systems mdpi.com. These probes often exhibit aggregation-induced emission (AIE) behavior and large Stokes shifts mdpi.com. The acetyl group in this compound can similarly influence the molecule's electronic distribution, potentially making it a candidate for developing new solvatochromic or AIE-active dyes.
The development of small-molecule fluorescent probes based on the pyridine core has led to effective optical sensors for detecting substances like benzene and gasoline adulterants mdpi.com. These sensors operate through fluorescence quenching, where a linear correlation is observed between the emission intensity and the concentration of the analyte mdpi.com. The interaction between the sensor and the analyte is often influenced by the solvent, which affects the excited-state deactivation of the fluorophore mdpi.com.
Below is a table summarizing the photophysical properties of representative pyridine-based fluorescent probes, illustrating the characteristics that could be expected and tuned in systems involving this compound.
| Probe Type | Analyte Detected | Sensing Mechanism | Key Photophysical Property |
| 2-Aryl-3-(organylethynyl)pyridine | Benzene in gasoline | Fluorescence Quenching | Solvent-dependent emission |
| CF₃-Substituted Pyridine | Lipid Droplets | Aggregation-Induced Emission | Large Stokes Shift, High Quantum Yield |
| Poly(p-pyridinium phenylene ethynylene) | pH (H⁺ ions) | Protonation/Deprotonation | Fluorescence intensity changes |
This table presents data for analogous pyridine-based systems to illustrate the potential applications of this compound.
Supramolecular Chemistry and Self-Assembly Processes
The pyridine nitrogen atom and the acetyl group's carbonyl oxygen make this compound an excellent candidate for directing supramolecular self-assembly through coordination bonds, hydrogen bonding, and other non-covalent interactions.
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com Pyridine derivatives are extensively used as ligands in MOF synthesis due to the nitrogen atom's ability to coordinate strongly with metal centers mdpi.comresearchgate.net. These ligands can act as simple monodentate linkers or be incorporated into more complex multidentate structures to build 1D, 2D, or 3D networks mdpi.comrsc.orgresearchgate.net.
While the direct use of this compound as a primary ligand in reported MOFs is not yet widespread, its structural motifs are present in more complex ligands used for MOF construction. For example, pyridine-dicarboxylate ligands are common building blocks rsc.orgresearchgate.net. The acetyl group on this compound offers a reactive handle for post-synthetic modification or for creating more elaborate, multidentate ligands capable of forming robust frameworks. Introducing pyridine as an auxiliary ligand can also induce structural reconfiguration in MOFs, transforming a 3D structure into a 2D nanosheet, thereby exposing more active metal sites for applications like catalysis rsc.org.
The table below details examples of MOFs constructed using various pyridine-based ligands, highlighting the diversity of structures and applications achievable.
| Ligand Type | Metal Ion(s) | Framework Dimensionality | Key Feature / Application |
| Pyridine-2,3-dicarboxylic acid | Cu(II), Zn(II), Cd(II) | 2D → 3D Interpenetration | Intense fluorescent emissions |
| 4'-(Pyridyl)-terpyridine | Fe(II) | 2D Grid-like | Catalytic hydroboration of alkynes |
| Pyridine (as modulator) | Co(II) | 3D → 2D Transformation | Enhanced electrocatalytic oxygen evolution |
| 4-(3-Phenylpropyl)pyridine | Fe(II) | 2D Pillared Layers | Spin-crossover (SCO) behavior |
This table showcases examples of coordination polymers and MOFs built from pyridine-containing ligands to demonstrate the potential roles for this compound.
The principles of molecular recognition rely on specific, non-covalent interactions between a host molecule and a guest molecule. The pyridine ring is a key component in many synthetic host systems due to its capacity for hydrogen bonding and π-π stacking interactions.
Research on wheel-and-axle type host compounds has demonstrated their ability to form complexes with pyridine and its derivatives, such as methylpyridines researchgate.netresearchgate.net. In these systems, host-guest hydrogen bonds, often involving the pyridine nitrogen, are crucial for retaining the guest molecules within the host's crystal lattice researchgate.netresearchgate.net. The host-guest ratio and the stability of the resulting complex are highly dependent on the precise nature of these interactions researchgate.net. Furthermore, acyclic pyridine-based receptors have been designed for the molecular recognition of specific analytes like carbohydrates figshare.com. The defined stereochemistry and electronic properties of this compound could be exploited to design host molecules with high selectivity for specific guest species. The acetyl group, in particular, can act as a hydrogen bond acceptor, adding another layer of potential interaction to guide molecular recognition events.
Polymer Science Applications: Integration into Conjugated Polymers and Functional Macromolecules
The integration of pyridine units into polymer backbones is a powerful strategy for creating functional macromolecules with tailored electronic, optical, and chemical properties. The nitrogen atom in the pyridine ring can influence the polymer's conformation and its photophysical and redox behavior mdpi.com.
A highly relevant synthetic route for polymers involving acetylaromatic compounds is the formation of polyphenylenepyridines mdpi.com. This reaction proceeds through the interaction of a diacetylarylene with triethylorthoformate to form a pyrylium salt, which is subsequently treated with ammonia mdpi.com. As an acetylaromatic compound, this compound is a potential monomer for this type of polycondensation reaction, allowing for the creation of nitrogen-containing polyphenylene-type polymers. These polymers are noted for their high thermal stability, with weight losses of only 10% occurring at temperatures as high as 600 °C in an inert atmosphere mdpi.com. The conjugation length and electronic properties of these cross-linked polyphenylene pyridines can be controlled by varying the arylene bridge groups, opening pathways for developing new materials for electrical applications mdpi.com.
Furthermore, conjugated polymers containing pyridine rings have been synthesized for use as chemical sensors. For example, Poly(p-pyridinium phenylene ethynylene)s have been shown to be effective and reusable pH sensors, with their fluorescence intensity changing upon protonation and deprotonation of the pyridine units nih.gov. Helical π-conjugated polymers bearing pyridine N-oxide pendants have also been synthesized and used to catalyze asymmetric reactions within the polymer's chiral helical cavity nih.gov.
Future Perspectives and Emerging Research Directions for 2 3 Acetylphenyl Pyridine
Innovation in Sustainable Synthetic Methodologies for Industrial Scalability
The industrial viability of any chemical compound is intrinsically linked to the efficiency, safety, and environmental impact of its synthesis. For 2-(3-Acetylphenyl)pyridine and related arylpyridines, the future of their production hinges on the adoption of green chemistry principles to overcome the limitations of traditional methods, which often rely on hazardous reagents and energy-intensive conditions.
Emerging research focuses on developing sustainable synthetic protocols that are both scalable and environmentally benign. nih.govresearchgate.net Key areas of innovation include:
Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times and improve yields for pyridine (B92270) derivatives. nih.gov A one-pot, four-component reaction under microwave irradiation, for instance, can produce complex pyridines in minutes with excellent yields (82-94%), compared to hours or days required for conventional heating methods. nih.gov
Multicomponent Reactions (MCRs): MCRs are highly efficient, atom-economical processes that combine three or more reactants in a single step, minimizing waste and simplifying purification. rasayanjournal.co.inrsc.org The development of novel MCRs using nanocatalysts is a promising avenue for the synthesis of polysubstituted pyridines. rsc.org
Eco-Friendly Solvents and Catalysts: A significant push is being made to replace hazardous solvents with greener alternatives like water or ionic liquids. mdpi.commdpi.com Similarly, naturally derived catalysts, such as lemon juice, are being explored for certain heterocyclic syntheses, aligning with the principles of green chemistry. nih.gov
The table below compares conventional and emerging green synthesis methods applicable to pyridine derivatives.
| Method | Catalyst Type | Reaction Time | Yield | Environmental Impact |
| Conventional Heating | Homogeneous acids/bases | 6-9 hours | 71-88% | High energy use, potential for hazardous waste |
| Microwave Irradiation | Catalyst-free or various | 2-7 minutes | 82-94% | Reduced energy consumption, faster processing |
| Molecular Sieves | Heterogeneous (e.g., Al-MCM-41) | Varies (vapor phase) | Good selectivity | Reusable catalyst, suitable for continuous flow |
| Thermo-catalytic | Heterogeneous (e.g., HZSM-5) | Varies (vapor phase) | Up to 35.6% carbon yield | Utilizes renewable feedstock (glycerol) |
This data is compiled from studies on related pyridine derivatives and represents the potential for applying these methods to this compound. nih.govrsc.org
Exploration of Novel Catalytic Transformations and Reaction Mechanisms
The this compound molecule is not just a target for synthesis but also a platform for further chemical innovation. Its structure, featuring both a phenyl and a pyridine ring, allows for a variety of catalytic C-H bond functionalization reactions. These reactions enable the precise, atom-economical introduction of new chemical groups, creating a library of novel derivatives with tailored properties.
Future research is expected to focus on several key areas:
Regioselective Functionalization: Advanced catalytic systems can direct the addition of functional groups to specific positions on the molecule. For instance, ruthenium catalysts have been used for the meta-sulfonation of 2-phenylpyridines, while palladium or nickel catalysts can achieve ortho-fluoroalkylation. acs.orgresearchgate.net Applying these strategies to this compound could yield derivatives with unique electronic or steric properties.
Dearomatization Reactions: Catalytic stereoselective dearomatization is a powerful strategy for converting flat aromatic compounds like pyridines into complex, three-dimensional structures such as dihydropyridines and piperidines. mdpi.com These products are highly valuable in medicinal chemistry, and exploring these transformations for this compound could open new avenues for drug discovery. mdpi.com
Acetyl Group Transformation: The acetyl group on the phenyl ring is a key reactive site. It can be catalytically transformed into a wide range of other functional groups, or it can be used to build more complex molecular architectures.
Ligand Development: Phenylpyridine derivatives are important ligands in transition metal catalysis. Research into how this compound and its derivatives coordinate with metals could lead to new catalysts for a variety of organic transformations, including oxidation and cross-coupling reactions. mdpi.com
Integration into Advanced Functional Material Systems for Energy and Environmental Applications
The electronic properties of the 2-phenylpyridine (B120327) scaffold make it a prime candidate for use in advanced functional materials, particularly in the fields of energy and environmental science. The presence of the acetyl group in this compound provides a point of attachment for polymerization or integration into larger systems.
Energy Applications: Phenylpyridine derivatives are widely studied for their application in Organic Light-Emitting Diodes (OLEDs). researchgate.netmdpi.com They can function as highly efficient host materials for blue thermally activated delayed fluorescence (TADF) emitters or as the emitters themselves. researchgate.net The rigid structure and bipolar (electron- and hole-transporting) nature of these molecules are advantageous for creating stable and efficient OLED devices for displays and solid-state lighting. researchgate.netresearchgate.net Future work will likely involve synthesizing derivatives of this compound to fine-tune their photophysical properties for specific applications, such as achieving deep-blue emission or enhancing device lifetime. researchgate.netnih.gov Furthermore, research into materials that can function as both solar cells and LEDs could create novel, dual-function devices. led-professional.com
Environmental Applications: A significant emerging application for pyridine-containing materials is in carbon capture and utilization (CCU). The nitrogen atom in the pyridine ring can act as a binding site for CO2. nih.gov Researchers are designing porous organic polymers (POPs) and ionic liquids functionalized with pyridine moieties for the selective capture of CO2 from flue gas or the atmosphere. nih.govnih.govfigshare.com Beyond capture, these materials can also act as catalysts to convert the captured CO2 into valuable chemicals, such as cyclic carbonates. figshare.comjku.at The this compound scaffold could be incorporated into such polymer networks, with the potential for the acetyl group to further enhance CO2 interaction or catalytic activity.
The table below summarizes the CO2 capture performance of various pyridine-based materials, indicating the potential for systems incorporating the this compound moiety.
| Material Type | CO2 Uptake Capacity | Conditions | Reference |
| Bipyridine-based Polyaminal Network | 1.02 mmol/g | 273 K | nih.gov |
| Anion-functionalized Ionic Liquids | Up to 1.60 mol CO2 / mol IL | Not specified | nih.gov |
This data highlights the effectiveness of the pyridine motif in CO2 capture.
Interdisciplinary Research Synergies with Emerging Technologies (e.g., Artificial Intelligence in Material Design)
The convergence of chemistry with data science and artificial intelligence (AI) is set to revolutionize the discovery and design of new molecules and materials. For a compound like this compound, this synergy promises to accelerate research and unlock new applications.
Key interdisciplinary approaches include:
Predictive Modeling: Machine learning (ML) algorithms can be trained on large datasets of chemical information to predict the properties of new, unsynthesized molecules. nih.govacs.org For example, an ML model could predict the catalytic activity of a series of this compound-based metal complexes or forecast the emission wavelength of a derivative for OLED applications, guiding experimental efforts toward the most promising candidates. nih.govacs.org
High-Throughput Virtual Screening: The chemical space of possible derivatives of this compound is vast. AI-driven platforms can rapidly screen thousands of virtual compounds to identify those with the highest potential for a specific application, such as binding to a biological target or exhibiting optimal electronic properties. mpg.deumich.edunih.gov This "inverse design" approach, which starts with the desired properties and works backward to design the molecule, is far more efficient than traditional trial-and-error methods. pnnl.gov
Accelerating Reaction Discovery: AI can also be used to predict the outcomes of chemical reactions and even suggest optimal synthetic routes. qubit-pharmaceuticals.com By analyzing patterns in reaction data, ML models can help chemists design more efficient and sustainable pathways for synthesizing both this compound and its derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
